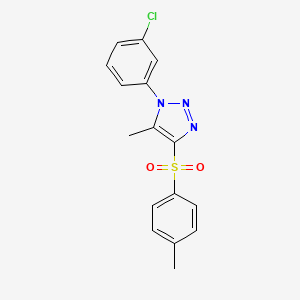![molecular formula C23H26N2OS B6499759 2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 954023-26-8](/img/structure/B6499759.png)
2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-1-yl)-N-({1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide, commonly known as NMPTMA, is an organic compound with a wide range of applications in the scientific field. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. NMPTMA is a versatile compound that can be used in a variety of experiments, from organic synthesis to medicinal research. As a result, it has become a popular compound for a variety of scientific studies.
Wissenschaftliche Forschungsanwendungen
NMPTMA has a wide range of applications in the scientific field. It has been used in a variety of experiments, from organic synthesis to medicinal research. In organic synthesis, NMPTMA has been used as a reagent for the synthesis of other compounds, such as thiophene derivatives. In medicinal research, NMPTMA has been used in a variety of studies, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of NMPTMA is not yet fully understood. However, it is believed that the compound binds to proteins in the body, which can lead to a variety of effects. For example, it has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This binding can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased muscle contractility and improved cognitive function.
Biochemical and Physiological Effects
NMPTMA has been shown to have a variety of biochemical and physiological effects on the body. For example, it has been shown to bind to the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This can lead to improved cognitive function and increased muscle contractility. Additionally, NMPTMA has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
NMPTMA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. Additionally, it is a versatile compound that can be used in a variety of experiments, from organic synthesis to medicinal research. However, there are also some limitations to using NMPTMA in lab experiments. For example, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
Zukünftige Richtungen
There are a variety of future directions for research on NMPTMA. For example, further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential therapeutic applications of NMPTMA, such as its use as an anti-inflammatory or antioxidant. Finally, further research is needed to explore the potential of NMPTMA in organic synthesis and other scientific experiments.
Synthesemethoden
NMPTMA is synthesized through the reaction of naphthalene and 4-methylpiperidine-1-thiol. The reaction is carried out in an aqueous medium with an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is typically performed at room temperature, but can be performed at higher temperatures. The reaction yields NMPTMA as a white solid, which can be purified by recrystallization.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWRNCJCYZAYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B6499679.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B6499681.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}naphthalene-2-carboxamide](/img/structure/B6499688.png)
![5-[(5-chloropyridin-2-yl)oxy]-2-methylpyridine](/img/structure/B6499690.png)
![2-(4-chlorophenoxy)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B6499697.png)
![1-(4-methoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethan-1-one](/img/structure/B6499716.png)
![N-[(1-benzylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B6499724.png)

![4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B6499739.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6499741.png)
![3-(2-chlorophenyl)-5-methyl-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)-1,2-oxazole-4-carboxamide](/img/structure/B6499743.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499764.png)

